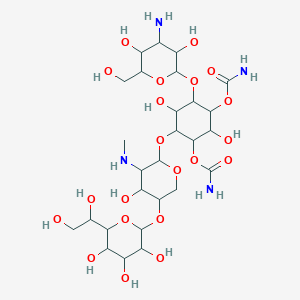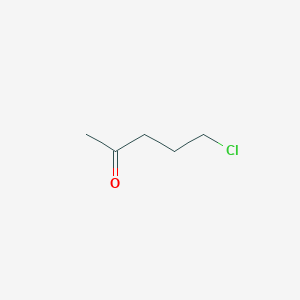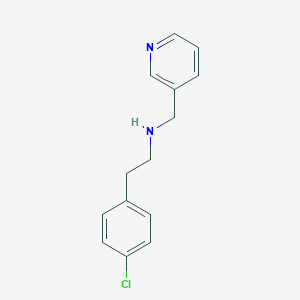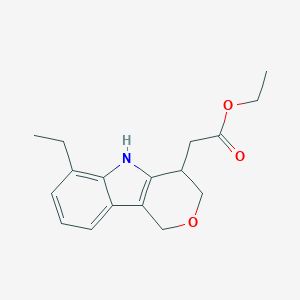![molecular formula C18H18ClN3S B045358 5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 124998-68-1](/img/structure/B45358.png)
5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activities and low toxicity, making them promising for research into chemical structure, biological activity, and the search for biologically active substances (Aksyonova-Seliuk et al., 2018).
Synthesis Analysis
The synthesis involves obtaining 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols from appropriate ylidene derivatives and studying their physical and chemical properties. The compounds synthesized are crystal substances, insoluble in water but soluble in organic solvents. The synthesis confirms the structure through 1H-NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk et al., 2018).
Molecular Structure Analysis
The crystal structure of similar triazole compounds has been determined through X-ray diffraction analysis, revealing detailed molecular geometry and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Wei et al., 2007).
Chemical Reactions and Properties
The chemical reactions primarily involve heterocyclization and S-alkylation under various conditions, demonstrating the compound's reactivity and potential for generating diverse derivatives with potentially significant activities (Ashry et al., 2006).
Physical Properties Analysis
Investigations into the physical properties of derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol have shown that these compounds are odorless, crystal substances with specific solubility characteristics and melting temperatures, providing a foundation for further formulation and application studies (Aksyonova-Seliuk et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and potential for undergoing a wide range of chemical transformations, underscore the versatility and applicability of this triazole derivative in synthesizing novel compounds with desirable biological or physical properties. The ability to undergo reactions like alkylation and cyclization highlights the compound's utility in organic synthesis and drug development (Ashry et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Features
The chemistry of 1,2,4-triazole derivatives, including compounds like 5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, has garnered attention due to its broad spectrum of biological activity. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, and anti-cancer properties, while maintaining low toxicity. This makes these compounds promising for the exploration of their chemical structure and biological activity, aiming to discover new biologically active substances. The study by Aksyonova-Seliuk, Panasenko, and Knysh (2018) involved the synthesis of 10 new compounds derived from 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, confirming their structures through modern instrumental methods such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry, which could be utilized in future biologically active substance searches Aksyonova-Seliuk, Panasenko, & Knysh, 2018.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been studied extensively. For instance, Purohit et al. (2011) synthesized a series of fused ring systems incorporating 1,2,4-triazolo nucleus, which exhibited significant inhibition on bacterial and fungal growth compared to standard drugs. This underscores the potential of triazole derivatives, including 5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, in developing new antimicrobial agents Purohit et al., 2011.
Corrosion Inhibition
Triazole derivatives have also found applications in corrosion inhibition. Chaitra et al. (2018) investigated the efficacy of similar compounds in preventing mild steel corrosion in acidic media, demonstrating high efficiency and suggesting the potential of 5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol in similar applications. The study highlighted the importance of the chemical structure on inhibition efficiency, providing insights for the development of effective corrosion inhibitors Chaitra, Mohana, & Tandon, 2018.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c1-18(2,3)13-6-4-12(5-7-13)16-20-21-17(23)22(16)15-10-8-14(19)9-11-15/h4-11H,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKULROXVGOGMDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366220 |
Source


|
| Record name | 5-(4-tert-Butylphenyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
124998-68-1 |
Source


|
| Record name | 4-(4-Chlorophenyl)-5-[4-(1,1-dimethylethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124998-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-tert-Butylphenyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

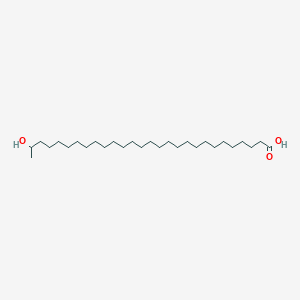

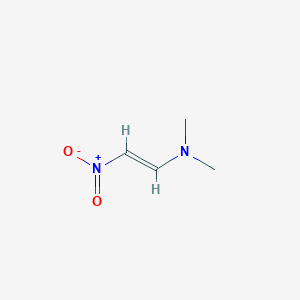
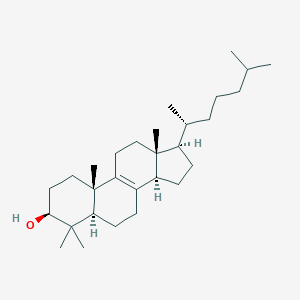
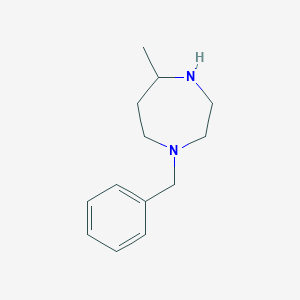
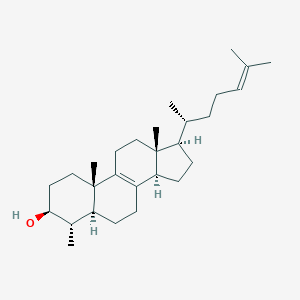
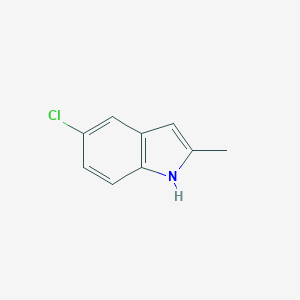
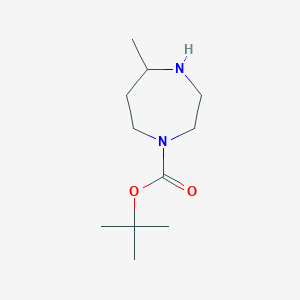
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
